molecular formula C20H23NO6 B1209459 1,2-O-Diacetylzephyranthine

1,2-O-Diacetylzephyranthine

Cat. No. B1209459
M. Wt: 373.4 g/mol
InChI Key: IUKYXZADSGGCJJ-LWBLNDQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-O-Diacetylzephyranthine is an alkaloid.

Scientific Research Applications

Alkaloid Composition and NMR Spectroscopy

1,2-O-Diacetylzephyranthine is an alkaloid found in the bulbs of Cyrtanthus elatus. It has been identified alongside other alkaloids through alcoholic extraction. The complete assignment of its 1H and 13C NMR spectra was achieved using two-dimensional NMR techniques, contributing to our understanding of its chemical structure and properties (Herrera et al., 2001).

Role in Natural Product Synthesis

1,2-O-Diacetylzephyranthine, as a type of 1,2-diacetal, plays a significant role in the synthesis of natural products. Its uses include selective protection of 1,2-diols or alpha-hydroxy acids, enantiotopic recognition, and reactivity control in oligosaccharide synthesis. 1,2-Diacetals like 1,2-O-Diacetylzephyranthine are often more stable and enhance crystallinity in products compared to five-ring acetonides, offering advantages in structural assignment and reaction control in asymmetric synthesis processes (Ley & Polara, 2007).

Potential in Drug Discovery and Development

1,2-O-Diacetylzephyranthine, as part of the broader group of alkaloids, could play a role in the discovery and development of new pharmaceutical agents. The exploration and modification of natural compounds with biological activity, like alkaloids, are key strategies in creating new medicinal drugs. This involves extensive research and testing to understand their potential therapeutic applications and pharmacological properties (Drews, 2000).

Impact on Pharmacology and Medical Applications

The pharmacological properties of compounds like 1,2-O-Diacetylzephyranthine are essential for advancing medical therapy. The involvement of such compounds in clinical trials and research can significantly contribute to the development of new treatments for various diseases and conditions. Their unique chemical properties and potential therapeutic effects make them valuable in the realm of medical research (Persad, Little, & Grady, 2008).

properties

Product Name

1,2-O-Diacetylzephyranthine

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

[(17R,18S)-18-acetyloxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-trien-17-yl] acetate

InChI

InChI=1S/C20H23NO6/c1-10(22)26-17-5-12-3-4-21-8-13-6-15-16(25-9-24-15)7-14(13)18(19(12)21)20(17)27-11(2)23/h6-7,12,17-20H,3-5,8-9H2,1-2H3/t12?,17-,18?,19?,20-/m1/s1

InChI Key

IUKYXZADSGGCJJ-LWBLNDQTSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC2CCN3C2C([C@@H]1OC(=O)C)C4=CC5=C(C=C4C3)OCO5

Canonical SMILES

CC(=O)OC1CC2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5

synonyms

1,2-O-diacetyl-zephyranthine
1,2-O-diacetylzephyranthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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